molecular formula C15H23N3O14P2-2 B1264979 CDP-3,6-dideoxy-alpha-D-glucose(2-)

CDP-3,6-dideoxy-alpha-D-glucose(2-)

Cat. No. B1264979
M. Wt: 531.3 g/mol
InChI Key: JHEDABDMLBOYRG-VZRUIPTFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-3,6-dideoxy-alpha-D-glucose(2-) is a CDP-3,6-dideoxy-D-glucose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-3,6-dideoxy-alpha-D-glucose.

Scientific Research Applications

Enzymatic Synthesis and Mechanism

CDP-3,6-dideoxy-alpha-D-glucose plays a critical role in the enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses. In Salmonella and Pasteurella pseudotuberculosis, it acts as an intermediate in the biosynthesis of these dideoxyhexoses. The synthesis involves two enzymes, E1 and E3, and cofactors such as pyridoxamine 5'-phosphate and NAD(P)H. This process illustrates the complex enzymatic pathways and the importance of these enzymes and cofactors in the formation of these dideoxy sugars, which are significant in various biological functions and processes (Rubenstein & Strominger, 1974).

Role in Lipopolysaccharides of Gram-negative Bacteria

CDP-3,6-dideoxy-alpha-D-glucose is also involved in the formation of lipopolysaccharides in gram-negative bacteria, contributing to their antigenic properties. The 3,6-dideoxyhexoses, derived from this compound, are dominant antigenic determinants in these bacteria. The understanding of these biosynthetic pathways provides insights into bacterial immunology and potential targets for antibiotic development (Thorson et al., 1994).

Biosynthetic Pathway and Genetic Analysis

The genetic principles underlying the biosynthesis of 3,6-dideoxyhexoses, including the role of CDP-3,6-dideoxy-alpha-D-glucose, have been studied in Yersinia pseudotuberculosis. Cloning and characterization of the asc (ascarylose) region from this bacterium have shed light on the molecular mechanisms and genetic basis of this biosynthetic pathway. These studies are crucial for understanding the complex genetic and enzymatic processes involved in the formation of these sugars (Thorson et al., 1994).

Molecular Structure and Enzymatic Activity

The molecular structure of enzymes like alpha-D-glucose-1-phosphate cytidylyltransferase, involved in the initial steps of producing CDP-tyvelose, highlights the complex biochemistry surrounding CDP-3,6-dideoxy-alpha-D-glucose. The enzyme's structure and function are key to understanding the early stages of dideoxysugar synthesis, which has implications for cell-cell interactions and antibiotic components (Koropatkin & Holden, 2004).

Implications for Antibiotic Development

Understanding the biosynthetic pathways and mechanisms of 3,6-dideoxyhexoses, including the role of CDP-3,6-dideoxy-alpha-D-glucose, provides valuable insights for developing novel antibiotics. These pathways are integral to the formation of deoxysugar ligands in antibiotics, highlighting the compound's potential significance in pharmaceutical research and development (Liu & Thorson, 1994).

properties

Product Name

CDP-3,6-dideoxy-alpha-D-glucose(2-)

Molecular Formula

C15H23N3O14P2-2

Molecular Weight

531.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1

InChI Key

JHEDABDMLBOYRG-VZRUIPTFSA-L

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

Canonical SMILES

CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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